molecular formula C₂₂H₂₉ClN₃O₉P B1142401 Chloro Sofosbuvir CAS No. 1496552-51-2

Chloro Sofosbuvir

カタログ番号 B1142401
CAS番号: 1496552-51-2
分子量: 545.91
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloro Sofosbuvir is also known as N-[[P(S),2’R]-2’-Chloro-2’-deoxy-2’-methyl-P-phenyl-5’-uridylyl]-L-alanine 1-Methylethyl Ester . It is related to Sofosbuvir, a medication used to treat hepatitis C . Sofosbuvir is taken orally and has shown remarkable efficacy for a broad range of viral genotypes .


Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals .


Molecular Structure Analysis

Sofosbuvir is a uridine analogue . The atom numbering used throughout this review corresponds to the conventional numbering of nucleosides, with C1′–C5′ referring to the carbohydrate portion of the molecule and C1–C6 referring to the uracil nucleobase .


Chemical Reactions Analysis

The presence of additional substituents on the furanose core limits the ease by which such nucleosides can be synthesized through biocatalytic glycosyltransfer reactions . Sofosbuvir, for example, is a C6-phosphorylated furanose bearing a synthetically challenging 3′-quaternary carbon atom carrying a methyl and fluorine substituent .

科学的研究の応用

Antiviral Formulation Analysis

Chloro Sofosbuvir, along with Velpatasvir, is used in antiviral formulations. The analysis of Sofosbuvir in a binary mixture with Velpatasvir represents an analytical challenge due to the complete overlapping of the UV spectrum of Sofosbuvir by that of Velpatasvir .

Green Analytical Chemistry

Green analytical chemistry is one of the newest trends in analytical chemistry nowadays targeting the concept of green laboratory practices on chemists and environment. In this context, green practices are proposed for the determination of Sofosbuvir and Velpatasvir in their pharmaceutical formulation .

Hepatitis C Treatment

Sofosbuvir is a key component in the treatment of Hepatitis C Virus (HCV) infection. It has revolutionized the treatment of HCV, especially in patients coinfected with Human Immunodeficiency Virus (HIV) .

HIV-1 Coinfection Treatment

Sofosbuvir, in combination with Velpatasvir, has been used as a simple and feasible treatment strategy, resulting in high rates of sustained virologic response and was well-tolerated in patients coinfected with HIV-1 and HCV, regardless of HCV genotypes nor prior interferon-based treatment .

Fluorination Chemistry

The clinical success of Sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical. Marketed as a single isomer, Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry .

Nucleotide Synthesis

Sofosbuvir is a nucleotide analog, and its synthesis involves complex nucleotide synthesis processes .

Regio- and Stereoselective Phosphoramidation

The synthesis of Sofosbuvir also involves regio- and stereoselective phosphoramidation, which is a key step in the production of this antiviral drug .

作用機序

Target of Action

Chloro Sofosbuvir, also known as Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), which incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate . This incorporation results in chain termination during replication of the viral RNA .

Biochemical Pathways

Sofosbuvir’s action on the NS5B polymerase disrupts the biochemical pathway of viral RNA replication. By acting as a defective substrate for the NS5B polymerase, Sofosbuvir causes premature termination of the growing RNA chain, thereby inhibiting the replication of the HCV genome .

Pharmacokinetics

Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed into the systemic circulation . These properties contribute to Sofosbuvir’s high bioavailability.

Result of Action

The result of Sofosbuvir’s action is a significant reduction in the viral load of HCV. By inhibiting the replication of the viral RNA, Sofosbuvir effectively reduces the ability of the virus to proliferate. This leads to a decrease in the severity of the disease and, in many cases, to the virus being undetectable in the patient’s blood .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of Sofosbuvir . Additionally, the presence of other medications can impact the metabolism and excretion of Sofosbuvir, potentially affecting its efficacy . Therefore, it’s crucial to consider these factors when administering Sofosbuvir.

将来の方向性

Future directions must include larger clinical trials to assess the safety, tolerability, and resistance of the antiviral drugs. The antiviral combination strategy is highly beneficial to solve problems with these drugs . Efficient large-scale manufacture of sofosbuvir will thus represent an enormously important goal in eradicating hepatitis C across the globe .

特性

IUPAC Name

propan-2-yl 2-[[[4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPFZQKYPOWCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。